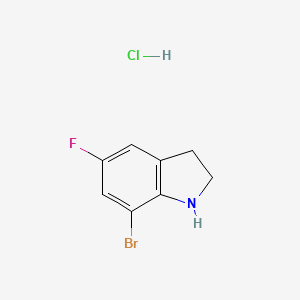
7-Bromo-5-fluoroindoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-5-fluoroindoline hydrochloride is a chemical compound with the molecular formula C8H7BrFN.ClH. It is a derivative of indoline, a bicyclic heterocycle that is widely used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of bromine and fluorine atoms on the indoline ring, which can significantly influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-fluoroindoline hydrochloride typically involves the halogenation of indoline derivatives. One common method is the bromination of 5-fluoroindoline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The resulting 7-Bromo-5-fluoroindoline is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-5-fluoroindoline hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the indoline ring can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives.
Reduction Reactions: The compound can be reduced to remove the halogen atoms and form the parent indoline.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized indoline derivatives, while oxidation reactions typically produce indole compounds.
Applications De Recherche Scientifique
7-Bromo-5-fluoroindoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for the preparation of other indoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 7-Bromo-5-fluoroindoline hydrochloride is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to certain proteins and enzymes, leading to modulation of their activities. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and disruption of microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoroindoline: A related compound with a fluorine atom on the indoline ring but lacking the bromine atom.
7-Bromoindoline: A compound with a bromine atom on the indoline ring but lacking the fluorine atom.
5-Bromoindoline: Another brominated indoline derivative with the bromine atom at a different position on the ring.
Uniqueness
7-Bromo-5-fluoroindoline hydrochloride is unique due to the presence of both bromine and fluorine atoms on the indoline ring. This dual halogenation can significantly influence its chemical reactivity and biological activities, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C8H8BrClFN |
|---|---|
Poids moléculaire |
252.51 g/mol |
Nom IUPAC |
7-bromo-5-fluoro-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C8H7BrFN.ClH/c9-7-4-6(10)3-5-1-2-11-8(5)7;/h3-4,11H,1-2H2;1H |
Clé InChI |
VUQDBMXLBCQYPB-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=C1C=C(C=C2Br)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




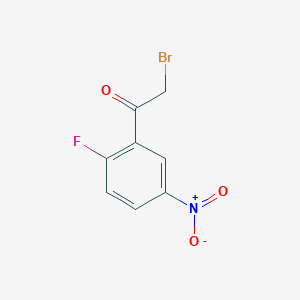
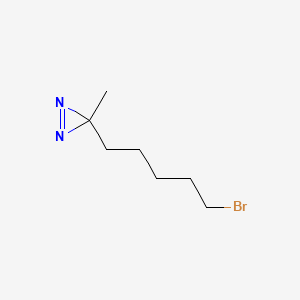

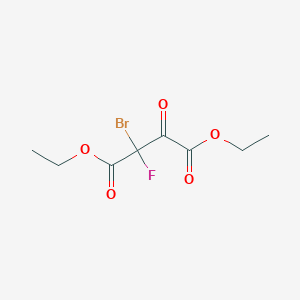
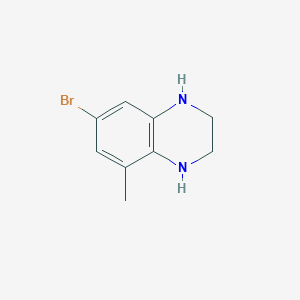
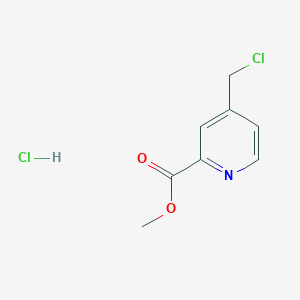
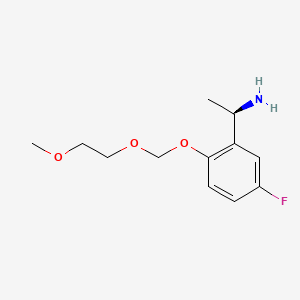
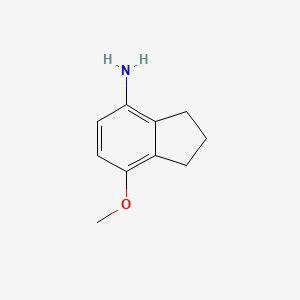
![2-Bromofuro[2,3-b]pyridine](/img/structure/B13675008.png)
![3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13675012.png)


